molecular formula C20H32O4 B032273 5S,6S-DiHETE CAS No. 82948-87-6

5S,6S-DiHETE

Cat. No.: B032273
CAS No.: 82948-87-6
M. Wt: 336.5 g/mol
InChI Key: UVZBUUTTYHTDRR-QSWMWBCCSA-N
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Description

(5S,6S)-dihydroxy-(7E,9E,11Z,14Z)-icosatetraenoic acid is a leukotriene compound having double bonds in the 7-, 9-, 11- and 14-positions and 5(S)- and 6(S)-hydroxy substituents. It has a role as a Saccharomyces cerevisiae metabolite. It is a leukotriene and a dihydroxyicosatetraenoic acid. It is functionally related to an icosa-7,9,11,14-tetraenoic acid.
(5S,6S)-di-HETE is a metabolite found in or produced by Saccharomyces cerevisiae.

Properties

CAS No.

82948-87-6

Molecular Formula

C20H32O4

Molecular Weight

336.5 g/mol

IUPAC Name

(5S,6S,7Z,9Z,11E,14Z)-5,6-dihydroxyicosa-7,9,11,14-tetraenoic acid

InChI

InChI=1S/C20H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18(21)19(22)16-14-17-20(23)24/h6-7,9-13,15,18-19,21-22H,2-5,8,14,16-17H2,1H3,(H,23,24)/b7-6-,10-9+,12-11-,15-13-/t18-,19-/m0/s1

InChI Key

UVZBUUTTYHTDRR-QSWMWBCCSA-N

SMILES

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)O

Isomeric SMILES

CCCCC/C=C\C/C=C/C=C\C=C/[C@@H]([C@H](CCCC(=O)O)O)O

Canonical SMILES

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)O

Appearance

Assay:≥98%A solution in ethanol

Synonyms

5S,6S-dihydroxy-7E,9E,11Z,14Z-eicosatetraenoic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5S,6S-DiHETE
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5S,6S-DiHETE
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5S,6S-DiHETE
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5S,6S-DiHETE
Reactant of Route 5
5S,6S-DiHETE
Reactant of Route 6
5S,6S-DiHETE

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